molecular formula C17H19N5O2S B12245633 6-[4-(4-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-methyl-3,4-dihydropyrimidin-4-one

6-[4-(4-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-methyl-3,4-dihydropyrimidin-4-one

Cat. No.: B12245633
M. Wt: 357.4 g/mol
InChI Key: CJAOUXMBIVOHCI-UHFFFAOYSA-N
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Description

6-[4-(4-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-methyl-3,4-dihydropyrimidin-4-one is a complex organic compound that features a benzothiazole moiety linked to a piperazine ring, which is further connected to a dihydropyrimidinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(4-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-methyl-3,4-dihydropyrimidin-4-one typically involves multi-step procedures. One common approach includes the initial formation of the benzothiazole ring through a condensation reaction between 2-aminobenzenethiol and an appropriate aldehyde or ketone . The piperazine ring is then introduced via nucleophilic substitution reactions. The final step involves the formation of the dihydropyrimidinone ring through a Biginelli reaction, which is a three-component reaction involving an aldehyde, a β-keto ester, and urea .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, microwave-assisted synthesis can be employed to reduce reaction times and improve overall productivity .

Chemical Reactions Analysis

Types of Reactions

6-[4-(4-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-methyl-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-[4-(4-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-methyl-3,4-dihydropyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[4-(4-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-methyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperazine ring may enhance the compound’s binding affinity to its targets, while the dihydropyrimidinone structure contributes to its overall stability and bioactivity .

Properties

Molecular Formula

C17H19N5O2S

Molecular Weight

357.4 g/mol

IUPAC Name

6-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-methylpyrimidin-4-one

InChI

InChI=1S/C17H19N5O2S/c1-20-11-18-14(10-15(20)23)21-6-8-22(9-7-21)17-19-16-12(24-2)4-3-5-13(16)25-17/h3-5,10-11H,6-9H2,1-2H3

InChI Key

CJAOUXMBIVOHCI-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC(=CC1=O)N2CCN(CC2)C3=NC4=C(C=CC=C4S3)OC

Origin of Product

United States

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